

Application Notes and Protocols for Evaluating Iptriazopyrid Phytotoxicity on Rotational Crops

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Compound of Interest

Compound Name: Iptriazopyrid

Cat. No.: B15601563

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Introduction

Iptriazopyrid is a novel herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (HRAC Group 27).[1] Developed for post-emergence weed control in rice cultivation, its unique azole carboxamide structure provides efficacy against various grass and broadleaf weeds.[2][3] As with any new herbicide, it is crucial to evaluate its potential for phytotoxicity on subsequent crops in a rotational system. Herbicide carryover in the soil can adversely affect the germination and growth of sensitive rotational crops, leading to potential yield losses.[4][5]

These application notes provide a detailed protocol for researchers to evaluate the phytotoxicity of **Iptriazopyrid** on a range of common rotational crops. The protocols are based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals 208 (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test), and established methodologies for herbicide residue analysis.[2][6][7]

I. Phytotoxicity Assessment Protocol

This protocol outlines a greenhouse or controlled environment study to assess the dose-response relationship of **Iptriazopyrid** on selected rotational crops.

Experimental Design

The study should be designed as a randomized complete block with a sufficient number of replications (minimum of four) to ensure statistical power. Treatments will include a negative control (no herbicide) and a range of **Ip triazopyrid** concentrations.

Materials

- Test Soil: A well-characterized, uniform soil, preferably a sandy loam or loam, with known physicochemical properties (pH, organic matter content, texture).
- **Ip triazopyrid**: Analytical grade standard and formulated product.
- Rotational Crop Seeds: Certified seeds of selected rotational crops (see Table 1).
- Pots/Containers: Non-porous pots of a suitable size for the selected plant species.
- Controlled Environment Chamber/Greenhouse: Capable of maintaining consistent temperature, humidity, and light conditions.
- Analytical Equipment: Balance, sprayer for herbicide application, equipment for biomass determination (drying oven), and root/shoot length measurement tools.

Methodology

- Soil Preparation and Treatment:
 - Air-dry and sieve the test soil to ensure homogeneity.
 - Prepare a range of **Ip triazopyrid** concentrations to be mixed with the soil. The concentration range should be determined based on the expected environmental concentrations and should aim to establish a no-observed-effect concentration (NOEC) and an effective concentration that causes 50% inhibition (EC50).
 - Thoroughly mix the **Ip triazopyrid** solutions with the soil to achieve uniform distribution. A carrier solvent (e.g., acetone) may be used for the analytical standard, which should be allowed to evaporate completely before planting.
 - Include a solvent control if a carrier solvent is used.

- Fill the pots with the treated and control soils.
- Planting and Growth Conditions:
 - Sow a predetermined number of seeds of each rotational crop species into the pots at a suitable depth.
 - Place the pots in the controlled environment chamber or greenhouse. Maintain optimal conditions for the growth of the specific crop species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
 - Water the plants as needed, avoiding overwatering and leaching.
- Phytotoxicity Assessment:
 - Assess seedling emergence daily until emergence stabilizes in the control group.
 - Conduct visual assessments of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after emergence). Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = plant death) to score symptoms such as chlorosis (bleaching), necrosis, stunting, and malformations.
 - At the end of the study (typically 21 days after 50% emergence in the control group), harvest the plants.
 - Carefully wash the roots to remove soil.
 - Measure the shoot and root length of each plant.
 - Determine the fresh and dry weight (after drying in an oven at 70°C until a constant weight is achieved) of the shoots and roots.

Data Presentation

Summarize the quantitative data in tables for easy comparison.

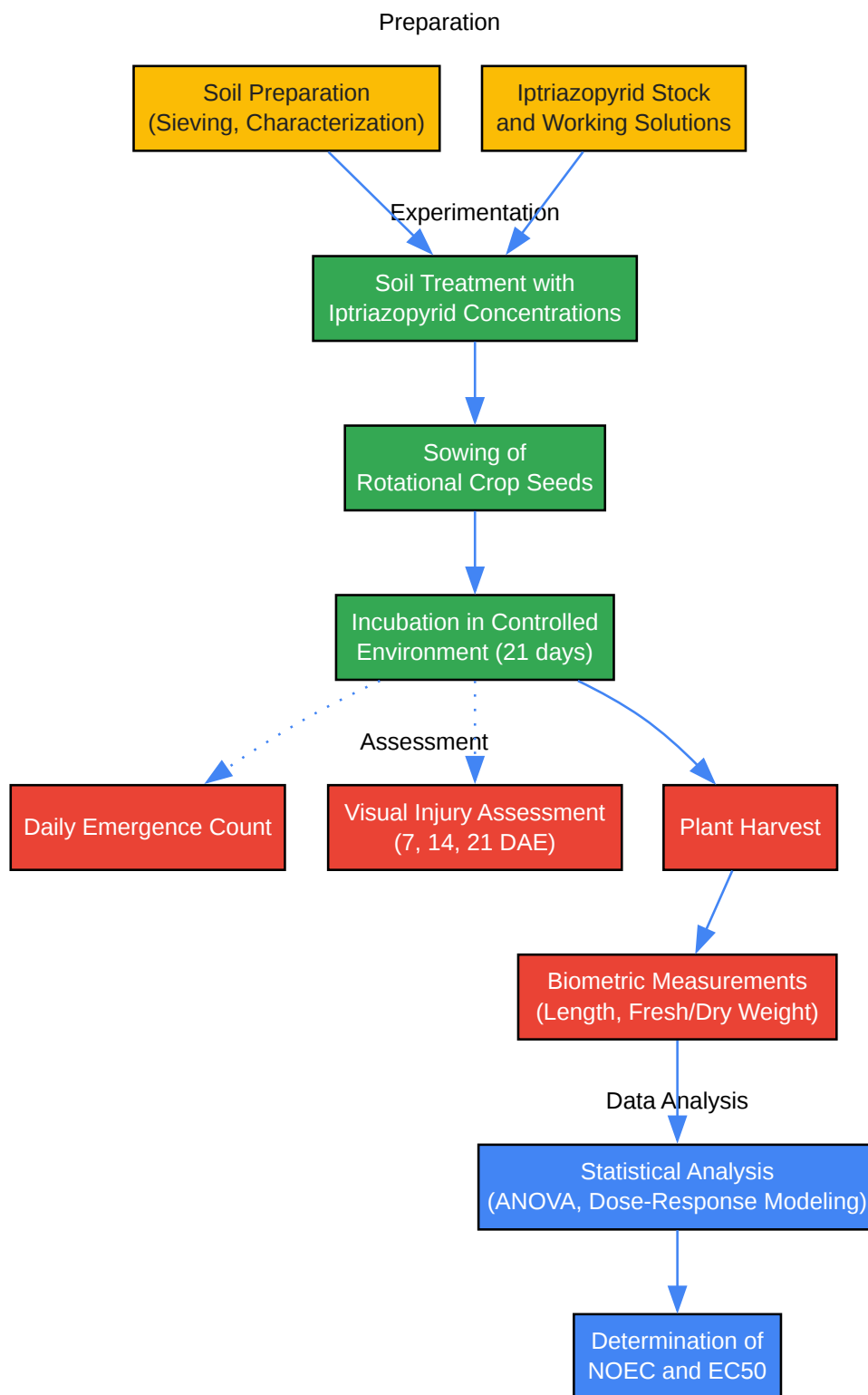
Table 1: Recommended Rotational Crops and Endpoints for Phytotoxicity Assessment

Crop Category	Scientific Name	Recommended Endpoints
Cereals	Zea mays (Maize)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass
Triticum aestivum (Wheat)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass	
Hordeum vulgare (Barley)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass	
Legumes	Glycine max (Soybean)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass
Oilseeds	Brassica napus (Canola/Mustard)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass
Vegetables	Solanum lycopersicum (Tomato)	Emergence rate, visual injury, shoot/root length, shoot/root dry biomass

Table 2: Example of Data Summary for Phytotoxicity Assessment

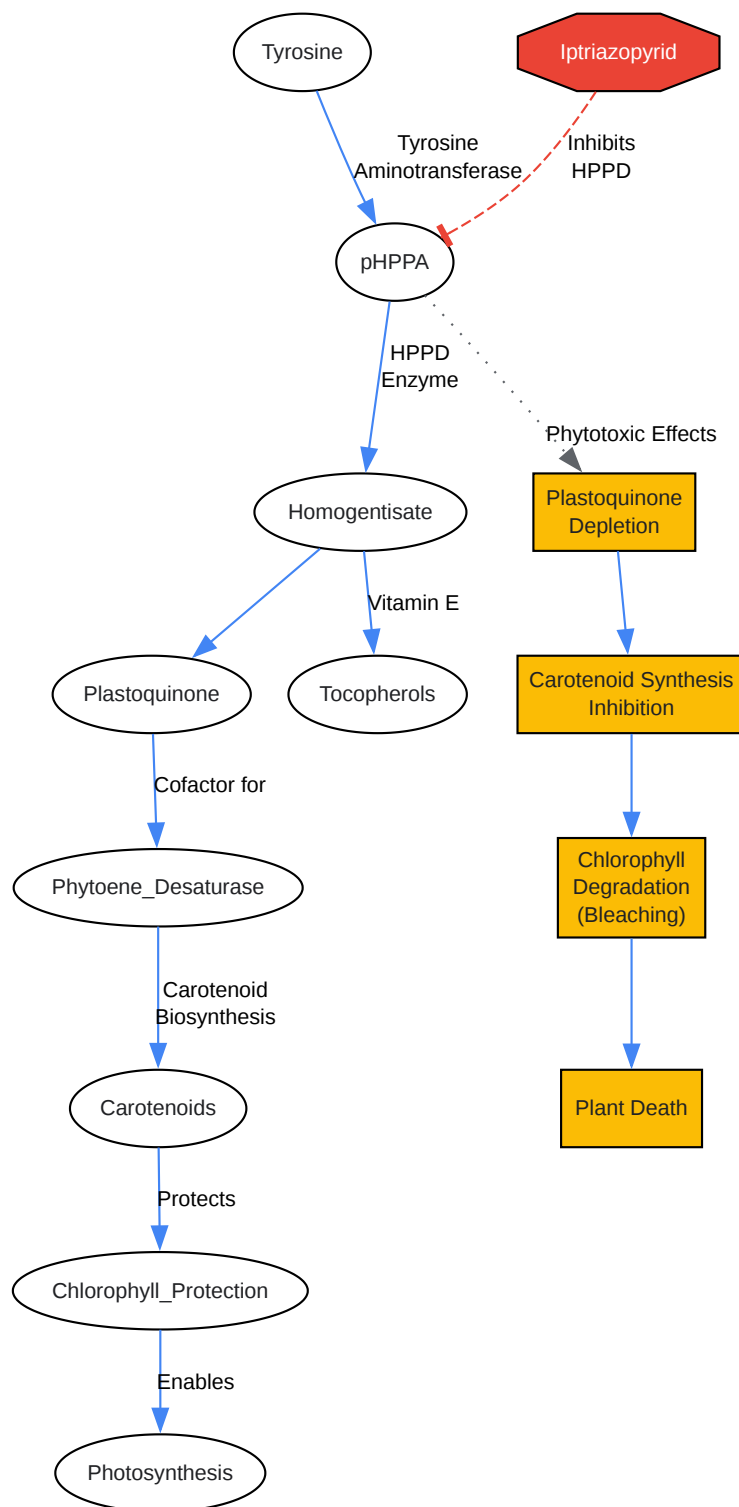
Ip triazopyri d Conc. (mg/kg soil)	Crop Species	Emergence (%)	Visual Injury (%) (21 DAE*)	Shoot Dry Weight (%) of Control	Root Dry Weight (%) of Control
0 (Control)	Maize	98	0	100	100
0.01	Maize	97	5	95	98
0.1	Maize	95	25	70	75
1	Maize	80	60	40	45
10	Maize	50	90	10	15
DAE: Days After Emergence					

Experimental Workflow Diagram



Tyrosine Catabolism and Carotenoid Biosynthesis

Mechanism of Iptraiazopyrid Action

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